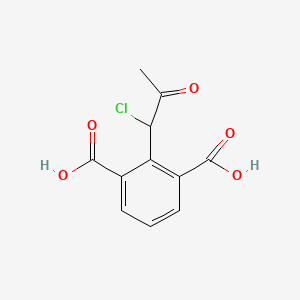

1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one

Description

1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one is a chlorinated ketone derivative featuring a 2,6-dicarboxyphenyl substituent. The compound’s structure combines a reactive α-chloroketone moiety with aromatic carboxylic acid groups, which confer distinct physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C11H9ClO5 |

|---|---|

Molecular Weight |

256.64 g/mol |

IUPAC Name |

2-(1-chloro-2-oxopropyl)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C11H9ClO5/c1-5(13)9(12)8-6(10(14)15)3-2-4-7(8)11(16)17/h2-4,9H,1H3,(H,14,15)(H,16,17) |

InChI Key |

WGIWCHPLNIXBER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1C(=O)O)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one typically involves the chlorination of a precursor compound containing the phenyl and carboxylic acid groups. One common synthetic route includes the reaction of 2,6-dicarboxyphenylpropan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential biological activity.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amide, while oxidation can lead to the formation of a dicarboxylic acid.

Scientific Research Applications

1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

*Calculated based on formula.

Key Observations:

- Polarity and Solubility : The dicarboxy derivative exhibits higher polarity than fluorinated or acetylated analogs due to its two -COOH groups, which enhance aqueous solubility and participation in ionic interactions.

- Hydrogen Bonding : The 2,6-dicarboxyphenyl group enables extensive intermolecular H-bonding (as discussed in ), likely leading to stable crystalline phases. In contrast, the difluorophenyl analog relies on weaker van der Waals interactions.

- Reactivity : The α-chloroketone moiety is a reactive electrophilic site, common in nucleophilic substitution or elimination reactions. However, steric and electronic effects from the 2,6-dicarboxy groups may modulate reactivity compared to less-substituted analogs like 1-chloro-3-(2,6-difluorophenyl)propan-2-one.

Biological Activity

1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one is a synthetic compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article explores its biological activity, including its effects on cancer cells, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a chloro substituent and two carboxylic acid groups attached to a phenyl ring, contributing to its reactivity and biological interactions. The molecular formula is C11H10ClO3, with a molecular weight of approximately 232.65 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one. Research indicates that this compound can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.3 | Apoptosis via caspase activation |

| HeLa | 12.7 | Mitochondrial disruption |

| A549 | 18.5 | Cell cycle arrest in G0/G1 phase |

Antibacterial Activity

In addition to its anticancer effects, 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one exhibits notable antibacterial activity against various strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells, treatment with 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting the compound's potential as a chemotherapeutic agent.

Case Study 2: Antibacterial Mechanism

A study investigating the antibacterial mechanism revealed that the compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This was confirmed through electron microscopy observations showing morphological changes in treated bacterial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.